molecular formula C14H19F3N2O2 B1402718 N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide CAS No. 1346447-27-5

N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide

Cat. No. B1402718
CAS RN: 1346447-27-5
M. Wt: 304.31 g/mol
InChI Key: MWXUREANVNEDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide” is a chemical compound with the molecular formula C13H20N2O2 . It is used for testing and research purposes .

Scientific Research Applications

Medicinal Chemistry

This compound is utilized in the synthesis of various pharmaceutical agents. Its structural motif, particularly the trifluoromethyl group, is common in many therapeutic drugs due to its ability to enhance binding affinity and metabolic stability .

Agriculture

In agriculture, the compound’s derivatives could be explored for their potential as growth promoters or pesticides. The hydroxypropyl group may be modified to increase solubility and bioavailability in plant systems .

Environmental Science

Researchers may investigate the environmental fate of this compound, such as its degradation products and their impact on ecosystems. It could serve as a model compound for studying the environmental behavior of fluorinated pyridines .

Materials Science

The compound’s robust chemical structure makes it a candidate for creating advanced materials, such as high-performance polymers or coatings that require thermal stability and chemical resistance .

Biochemistry

Biochemists might be interested in the compound’s interaction with biological macromolecules. It could be used as a probe to study enzyme binding sites or to understand the role of fluorinated compounds in biological systems .

Pharmacology

In pharmacology, the compound can be used to develop new drug candidates. Its trifluoromethyl group is particularly of interest for designing drugs with improved pharmacokinetic properties .

Analytical Chemistry

Due to its unique chemical structure, it can be used as a standard or reference compound in analytical methods such as HPLC or mass spectrometry to quantify similar compounds in complex mixtures .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for constructing more complex molecules. Its reactivity and functional groups allow for a variety of chemical transformations .

properties

IUPAC Name

N-[3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O2/c1-13(2,3)12(21)19-11-9(5-4-6-20)7-10(8-18-11)14(15,16)17/h7-8,20H,4-6H2,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXUREANVNEDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
Reactant of Route 3
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
Reactant of Route 4
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
Reactant of Route 5
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
Reactant of Route 6
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.